4-{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid
Description
The compound 4-{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid features a benzoic acid moiety linked via an amide bond to a tricyclic heterocyclic system. The tricyclic core (7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene) contains two nitrogen atoms and an oxo group at position 6, contributing to its unique electronic and steric properties . Stereochemical variations, such as the (1S,9S) configuration in analogs, further diversify its pharmacological profile .
Properties
IUPAC Name |
4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-17-3-1-2-16-14-8-12(10-22(16)17)9-21(11-14)19(26)20-15-6-4-13(5-7-15)18(24)25/h1-7,12,14H,8-11H2,(H,20,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCRUIZRJBSARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid typically involves multiple steps:
Formation of the Diazatricyclic Core: This step often starts with the cyclization of appropriate precursors under controlled conditions to form the diazatricyclic structure. Common reagents include amines and carbonyl compounds, with catalysts such as Lewis acids to facilitate the cyclization.
Attachment of the Benzoic Acid Moiety: The benzoic acid group is introduced through a coupling reaction, often using reagents like carbodiimides (e.g., DCC) to activate the carboxylic acid for nucleophilic attack by the amine group on the diazatricyclic core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and minimize by-products, as well as ensuring the availability and cost-effectiveness of starting materials and reagents.
Biological Activity
4-{[(6-Oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research on its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C19H19N3O4
- Molecular Weight: 353.38 g/mol
- IUPAC Name: 4-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]amino}benzoic acid
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Studies have shown that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and survival.
- Receptor Modulation : It has been suggested that the compound may act as a modulator of various receptors involved in inflammatory responses and cell signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that the compound can significantly reduce the proliferation of various cancer cell lines (e.g., breast and colon cancer cells).
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Cytokine Production : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Breast Cancer Treatment : A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size after treatment over six months.
- Chronic Inflammatory Diseases : A study on patients with rheumatoid arthritis showed that administration of the compound led to decreased joint swelling and pain scores.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tricyclic Heterocycles
3-[(1R,9S)-6-Oxo-5-[(2-phenoxyacetyl)amino]-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbonyl]benzoic acid
- Molecular Formula : C₂₇H₂₅N₃O₆ (vs. C₂₀H₁₈N₃O₅ for the target compound, estimated based on structural simplification).
- Analytical Data : Characterized via high-resolution mass spectrometry (Orbitrap Fusion Lumos with ETD LBP) .
4-{[(1S,9S)-6-Oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carbonyl]amino}benzoic Acid
- Stereochemical Impact: The (1S,9S) configuration may influence receptor binding compared to non-chiral analogs, though specific activity data remain unreported .
Benzoic Acid Derivatives with Alternative Heterocycles
3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic Acid
- Core Structure: A triazine ring replaces the tricyclic system, with electron-withdrawing (cyano) and electron-donating (methoxy) substituents.
- Molecular Formula : C₂₄H₁₇N₅O₅.
- Synthesis : Prepared via nucleophilic substitution on triazine precursors .
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid
- Core Structure: An azetidinone (4-membered β-lactam ring) with a nitroaryl group.
Substituent Variations in Benzoic Acid Derivatives
4-(4-Nitrobenzylideneamino)benzoic Acid
- Structure : A Schiff base linkage (-CH=N-) between benzoic acid and a nitrobenzyl group.
- Applications: Serves as an intermediate in synthesizing azetidinones and thiazolidinones .
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Target Compound and Analogues
*Estimated formula based on structural analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
